Benzocaine-13C6 is synthesized from isotopically labeled precursors, specifically using carbon-13 labeled benzene. This compound is commercially available from various chemical suppliers and is utilized primarily in research settings.
Benzocaine-13C6 falls under the category of local anesthetics and is classified as a stable isotope-labeled compound. It is used extensively in biochemical research for tracing and studying metabolic pathways.
The synthesis of Benzocaine-13C6 typically involves multi-step processes that incorporate carbon-13 labeled benzene into the benzocaine structure. One common method includes:
The reaction conditions are crucial for ensuring the proper incorporation of the carbon-13 isotope into the final product. Industrial methods often optimize these conditions to achieve high yields and purity, involving purification steps to maintain isotopic integrity.
The molecular formula for Benzocaine-13C6 is C9H11NO2, where six hydrogen atoms are replaced with carbon-13 isotopes. The structure consists of an aromatic ring with an ester functional group and an amino group.
Benzocaine-13C6 can undergo several types of chemical reactions:
Common reagents for these reactions include:
The outcomes depend on the specific conditions applied during these reactions, leading to diverse products.
Benzocaine acts primarily as a local anesthetic by blocking sodium channels in nerve membranes, preventing the initiation and conduction of nerve impulses.
In terms of pharmacokinetics:
Relevant analyses often involve spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) to confirm structural integrity and purity.
Benzocaine-13C6 has several scientific uses:
Benzocaine-13C6 (ethyl 4-aminobenzoate-13C6) is a stable isotope-labeled analog of the local anesthetic benzocaine, where all six carbon atoms in the benzene ring are replaced with carbon-13 (13C) isotopes. This modification preserves the compound's chemical structure (C9H11NO2) while altering its mass by +6 Da (169.21 g/mol → 175.21 g/mol) due to the heavier 13C atoms. Unlike radioactive isotopes, 13C is stable and non-decaying, making it safe for laboratory use without radiation hazards [5] [7]. The isotopic labeling occurs specifically at the aromatic ring, a site of metabolic interest, enabling precise tracking of the benzocaine backbone during biochemical transformations. This positional specificity distinguishes it from partially labeled variants (e.g., Benzocaine-1-13C) and deuterated analogs (e.g., Benzocaine-d4) [2] [6].
The 13C labeling introduces unique isotopologues (molecules differing only in isotopic composition) and isotopomers (isotopologues with identical isotopic atoms but differing in atomic positions). For Benzocaine-13C6, the M+6 isotopologue dominates (>99% 13C purity), generating a distinct mass spectrometry signature that differentiates it from unlabeled benzocaine (M+0) or naturally occurring 13C impurities [1] [10]. This high isotopic purity is crucial for minimizing background noise in tracer studies.
Table 1: Key Chemical Properties of Benzocaine-13C6
Property | Benzocaine | Benzocaine-13C6 |
---|---|---|
Molecular Formula | C9H11NO2 | [13C6]-C9H11NO2 |
Molecular Weight | 169.21 g/mol | 175.21 g/mol |
Isotopic Purity | — | >99% 13C6 |
Labeling Position | — | Benzene ring (C1–C6) |
CAS Number | 94-09-7 | 202236-69-5 (representative) |
The development of stable isotope-labeled anesthetics parallels advancements in isotopic chemistry and analytical technology. Key milestones include:
Benzocaine-13C6 exemplifies the evolution toward position-specific, non-perturbing labels that preserve native pharmacology while enabling high-resolution tracking—a significant improvement over early deuterated or radioactive analogs [2] [6].
Table 2: Evolution of Isotope-Labeled Anesthetics
Era | Isotope | Example Anesthetics | Limitations | Advancements |
---|---|---|---|---|
1940s–60s | ²H (Deuterium) | Benzocaine-d4 | Altered metabolism, kinetic isotope effects | First non-radioactive tracers |
1970s–90s | ¹⁴C (Carbon-14) | Lidocaine-¹⁴C | Radiation hazards, complex synthesis | High sensitivity for ADME studies |
2000s–Present | ¹³C (Carbon-13) | Benzocaine-13C6 | High cost of 13C precursors | No radiation, minimal metabolic perturbation |
The incorporation of 13C into benzocaine addresses critical challenges in drug research:
Table 3: Analytical Applications of Benzocaine-13C6 in Pharmacological Research
Application | Technique | Key Advantage | Example Use Case |
---|---|---|---|
Metabolic Flux Analysis | LC-MS/MS, GC-MS | Discrimination of metabolic intermediates via 13C mass shift | Mapping hydrolysis to 4-aminobenzoic acid |
Protein Binding Studies | 13C-NMR | Enhanced resolution for binding site characterization | Elucidating benzocaine-sodium channel interactions |
ADME Profiling | Isotope Ratio MS (IRMS) | Detection sensitivity (0.001% enrichment) | Quantifying 13CO2 in breath tests |
Artifact Discrimination | IROA-LC-MS | Peak-pair signatures confirm biological origin | Filtering background noise in metabolomics |
The synergy of these applications accelerates drug development, particularly for rare diseases where traditional pharmacokinetic sampling is impractical [7]. Benzocaine-13C6 exemplifies how isotopic precision transforms local anesthetics into mechanistic probes, bridging molecular structure and physiological function.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7